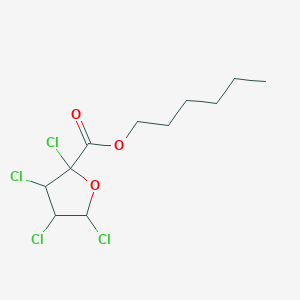
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate is a chemical compound known for its unique structure and properties It belongs to the class of oxolane carboxylates, characterized by the presence of a tetrachlorinated oxolane ring and a hexyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate typically involves the chlorination of oxolane derivatives followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions on the oxolane ring. The esterification process involves the reaction of the chlorinated oxolane with hexanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate involves its interaction with molecular targets through its reactive functional groups. The tetrachlorinated oxolane ring can participate in electrophilic or nucleophilic reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways or chemical processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate can be compared with other similar compounds such as:
Hexyl 2,3,4,5-tetrachlorobutanoate: Similar in structure but with a butanoate ester group instead of an oxolane ring.
Hexyl 2,3,4,5-tetrachlorocyclopentane-2-carboxylate: Contains a cyclopentane ring instead of an oxolane ring.
Hexyl 2,3,4,5-tetrachlorophenylacetate: Features a phenylacetate group instead of an oxolane ring.
The uniqueness of this compound lies in its oxolane ring structure, which imparts distinct reactivity and properties compared to other similar compounds.
Propiedades
Número CAS |
80945-00-2 |
|---|---|
Fórmula molecular |
C11H16Cl4O3 |
Peso molecular |
338.0 g/mol |
Nombre IUPAC |
hexyl 2,3,4,5-tetrachlorooxolane-2-carboxylate |
InChI |
InChI=1S/C11H16Cl4O3/c1-2-3-4-5-6-17-10(16)11(15)8(13)7(12)9(14)18-11/h7-9H,2-6H2,1H3 |
Clave InChI |
GDNBBORXPCUDKH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1(C(C(C(O1)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


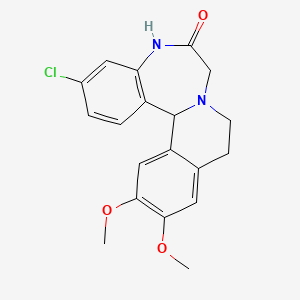
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
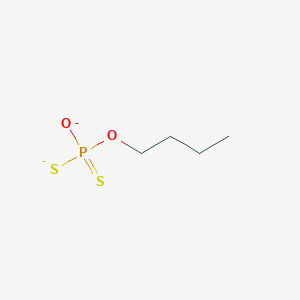

![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
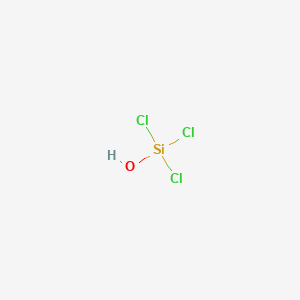
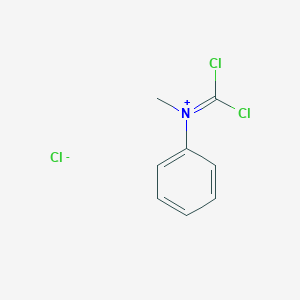

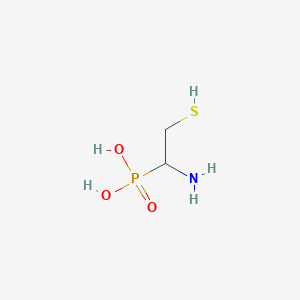
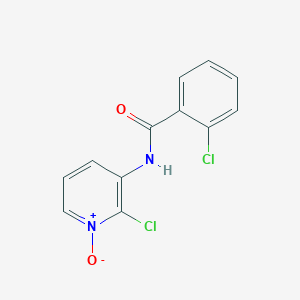
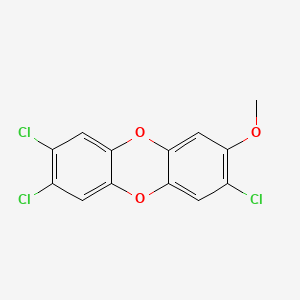
![Benzamide, N-[2-[(dimethylamino)sulfonyl]ethyl]-](/img/no-structure.png)


